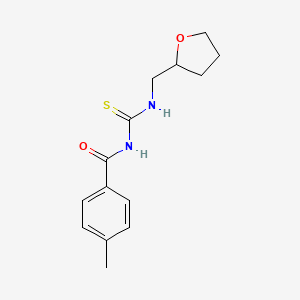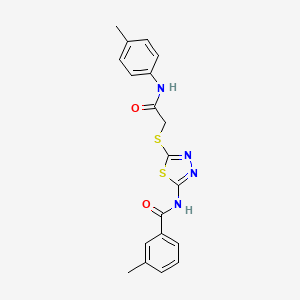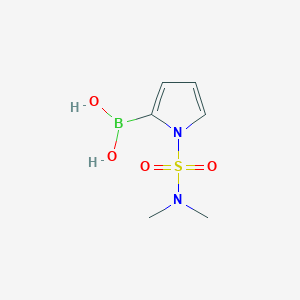![molecular formula C17H12N2O3S2 B2575387 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921550-39-2](/img/structure/B2575387.png)
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran, thiazole, and thiophene moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a core part of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity towards certain enzymes, potentially inhibiting their activity. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance . Additionally, the benzofuran moiety in the compound is known for its antimicrobial properties, which could contribute to its interaction with microbial enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, the compound’s impact on gene expression can lead to alterations in the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, the compound’s interaction with transcription factors can result in changes in gene expression, further influencing cellular functions . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, influencing cellular processes such as proliferation and apoptosis over time . These findings suggest that this compound is a stable and effective agent for prolonged use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects without significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of the compound, while conjugation reactions involving glutathione and glucuronic acid aid in its detoxification and elimination . These metabolic pathways ensure the compound’s effective clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can aid in the systemic distribution of the compound, ensuring its delivery to target tissues . These transport and distribution mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these compartments, where it can exert its biological effects . The subcellular localization of the compound is crucial for its role in modulating cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves the coupling of the benzofuran and thiazole intermediates with thiophene-2-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran, thiazole, or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structures and are used in the treatment of skin diseases.
Thiazole Derivatives: Thiazole-based compounds are known for their antimicrobial and anticancer activities.
Thiophene Derivatives: Thiophene-containing compounds are used in various industrial applications, including organic semiconductors and pharmaceuticals.
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of benzofuran, thiazole, and thiophene moieties, which confer a broad range of biological activities and potential therapeutic applications. This unique structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-21-12-5-2-4-10-8-13(22-15(10)12)11-9-24-17(18-11)19-16(20)14-6-3-7-23-14/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZSNGIOGNGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2575307.png)

![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2575311.png)

![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)



![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/new.no-structure.jpg)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
